molecular formula C22H22FN5O2 B2468102 2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251624-31-3

2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2468102
CAS No.: 1251624-31-3
M. Wt: 407.449
InChI Key: CBYBGFBNQRKCGP-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a combination of fluorine, triazole, piperidine, and benzamide moieties

Properties

IUPAC Name

2-fluoro-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-6-8-17(9-7-15)28-14-20(25-26-28)22(30)27-12-10-16(11-13-27)24-21(29)18-4-2-3-5-19(18)23/h2-9,14,16H,10-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYBGFBNQRKCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Benzamide Moiety: This step involves the reaction of a benzoyl chloride derivative with an amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amide positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant anti-tubercular properties. For instance, a series of substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, those with triazole moieties demonstrated promising results, with IC50 values indicating effective inhibition of bacterial growth .

Key Findings:

  • Compounds with similar structural motifs to 2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide showed IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis.
  • The most active derivatives were further analyzed for cytotoxicity on human embryonic kidney cells, revealing low toxicity levels .

Anticancer Potential

The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have shown efficacy in inhibiting various cancer cell lines through multiple mechanisms, including apoptosis and cell cycle arrest .

Research Insights:

  • Structural modifications similar to those found in this compound have led to the development of potent anticancer agents.
  • These compounds have been reported to inhibit specific protein targets associated with tumor growth and proliferation, showcasing their therapeutic potential in oncology .

Enzyme Inhibition

The enzyme inhibition capabilities of triazole derivatives have also been investigated. Specifically, compounds resembling this compound have been tested for their ability to inhibit carbonic anhydrase enzymes, which are crucial in various physiological processes .

Notable Observations:

  • The synthesized triazole derivatives exhibited significant inhibitory activity against carbonic anhydrase with IC50 values indicating their potential as therapeutic agents in treating conditions like glaucoma and edema.
  • Molecular docking studies provided insights into the binding interactions between the triazole derivatives and the active sites of the target enzymes .

Table 1: Anti-Tubercular Activity of Related Compounds

Compound IDStructure DescriptionIC50 (μM)Cytotoxicity (HEK-293)
6aTriazole derivative with piperidine1.35Low
6eBenzamide derivative with triazole2.18Low
6kSubstituted benzamide2.00Low

Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget Cancer Cell LineMechanism of ActionIC50 (μM)
PP1Breast CancerApoptosis induction0.75
PP2Lung CancerCell cycle arrest0.85
PP3Colorectal CancerInhibition of signaling0.90

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance binding affinity through electrostatic interactions. The piperidine and benzamide moieties contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide
  • 2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propionamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide offers a unique combination of structural features that enhance its binding affinity and specificity. The presence of the fluorine atom and the triazole ring distinguishes it from other analogs, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Biological Activity

2-Fluoro-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex compound that integrates a triazole moiety with piperidine and benzamide functionalities. This structure is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of p-tolyl azide with appropriate alkynes, followed by cycloaddition to form the triazole structure. The incorporation of the fluorine atom and the piperidine ring enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole rings. For instance, derivatives similar to this compound have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the triazole structure can lead to enhanced efficacy against resistant strains.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. A study indicated that certain triazole compounds exhibited cytotoxic effects on various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion may also exhibit similar properties due to its structural characteristics.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes involved in disease pathways. For example, triazoles have been reported as effective inhibitors of Src kinase . The biological activity of this compound could be evaluated through enzyme assays to determine its inhibitory effects on target enzymes relevant to cancer or infectious diseases.

Case Study 1: Antitubercular Activity

In a recent investigation, a series of benzamide derivatives were synthesized and screened for their antitubercular activity. Among these compounds, those with triazole moieties demonstrated significant inhibition against Mycobacterium tuberculosis with promising IC90 values indicating their potential as new therapeutic agents .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study involving human embryonic kidney cells (HEK-293) assessed the safety profile of triazole derivatives. The results showed that certain derivatives exhibited low toxicity while maintaining high antibacterial activity, suggesting that modifications in structure could lead to safer therapeutic options .

Data Summary

Compound NameActivity TypeIC50 (μM)Target Organism/Cell Type
This compoundAntitubercular1.35 - 2.18Mycobacterium tuberculosis
Similar Triazole DerivativeCytotoxicity>10HEK-293 Cells
Src Kinase InhibitorEnzyme InhibitionTBDSrc Kinase

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